LogP and LogD Differentiation by Nitro Substitution
The 4-nitro substitution on the B-ring substantially elevates the compound's lipophilicity compared to the non-nitrated parent 2',4',6'-trihydroxydihydrochalcone (CAS 1088-08-0). Calculated LogP for the target compound is 4.14, whereas the non-nitrated parent exhibits a calculated XLogP3-AA of approximately 3.0 [1]. This approximately 1.14 LogP unit increase corresponds to a roughly 14-fold increase in octanol-water partition coefficient, which has direct consequences for chromatographic retention time, membrane permeability, and protein-binding characteristics in biological assays [2]. The LogD at pH 7.4 decreases modestly to 4.05, reflecting limited ionization of the weakly acidic trihydroxy A-ring (pKa 8.01) at physiological pH [3].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) and distribution coefficient at pH 7.4 (LogD₇.₄) |
|---|---|
| Target Compound Data | LogP = 4.14; LogD (pH 7.4) = 4.05; pKa = 8.01 |
| Comparator Or Baseline | 2',4',6'-Trihydroxydihydrochalcone (CAS 1088-08-0): XLogP3-AA = 3.0 (calculated, PubChem) |
| Quantified Difference | ΔLogP ≈ +1.14 (target more lipophilic); approximately 14-fold higher octanol-water partitioning |
| Conditions | Calculated values — JChem for target compound (ChemBase); XLogP3-AA algorithm for comparator (PubChem); both derived from chemical structure |
Why This Matters
For procurement decisions, the significantly higher LogP of the nitro-substituted compound dictates distinct chromatographic method development requirements and implies different biological compartment partitioning compared to the non-nitrated analog, making the compounds non-interchangeable in assay development.
- [1] ChemBase. 3-(4-Nitrophenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one — Calculated Properties: LogP 4.13909, LogD (pH 5.5) 4.1377697, LogD (pH 7.4) 4.0451264, pKa 8.013376. Available at: http://en.chembase.cn/molecule-179141.html View Source
- [2] PubChem. 2',4',6'-Trihydroxydihydrochalcone. CID 1226045, Computed Properties: XLogP3-AA = 3.0. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2_4_6_-Trihydroxydihydrochalcone View Source
- [3] ChemBase. Calculated JChem properties for target compound. Available at: http://en.chembase.cn/molecule-179141.html View Source
